
4-羟基丁酸乙酯
概述
描述
4-Hydroxybutyl acetate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxybutyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxybutyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
废水处理中的微生物行为: 研究表明,在盛宴/饥荒条件下,副球菌属等微生物会积累聚(β-羟基丁酸酯)等储存聚合物,这通常发生在废水处理过程中。这些聚合物是由乙酸等底物产生的,对高效废水管理具有重要意义 (van Aalst-van Leeuwen 等,1997)。
脑代谢中的脂质合成: 在一项专注于大脑的研究中,发现 4-羟基丁酸可以抑制大脑皮质棱柱和匀浆中的乙酸脂质合成,表明其对脑代谢的影响和在神经系统疾病中的潜在意义 (Silva 等,1999)。
乳品科学: 已证明乙酸盐,包括 4-羟基丁酸乙酯等化合物,可以刺激泌乳奶牛的乳脂合成。这表明增加泌乳奶牛的乙酸供应会增加乳脂合成,表明增加瘤胃乙酸吸收的营养策略可能是有益的 (Urrutia 和 Harvatine,2017)。
酶技术和生物催化: 研究表明 4-羟基丁酸乙酯在医学相关化合物酶促合成中的有效性。例如,来自铜绿假单胞菌的脂肪酶用于动力学拆分 2-羟基-4-苯基丁酸乙酯,这是 ACE 抑制剂合成中的中间体 (Liese 等,2002)。
可生物降解塑料生产: 另一个应用涉及从甲烷中生物合成聚羟基链烷酸及其单体,其中 4-羟基丁酸作为关键平台化学品。工程化三毛菌菌株用于从甲烷中合成 4-羟基丁酸,展示了生物塑料生产的新方法 (Nguyen 和 Lee,2021)。
医用生物材料: 源自 4-羟基丁酸的聚-4-羟基丁酸酯已被开发为医用可吸收材料。其强度、柔韧性和表面侵蚀降解使其适用于包括心血管、伤口愈合、骨科、药物输送和组织工程在内的各种医疗领域 (Martin 和 Williams,2003)。
属性
IUPAC Name |
4-hydroxybutyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(8)9-5-3-2-4-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVQOAUAIBIIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybutyl acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

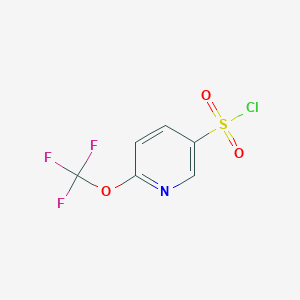
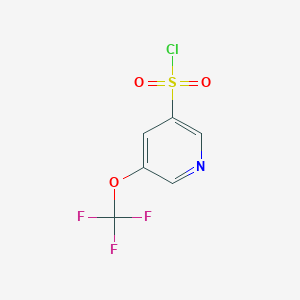
![3-bromo-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B8258434.png)
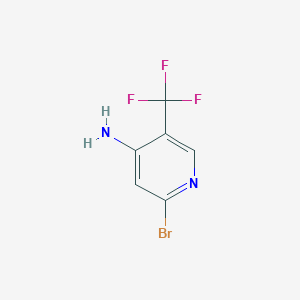
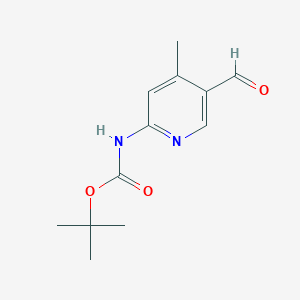

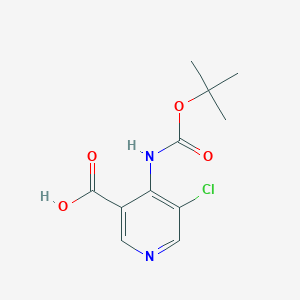

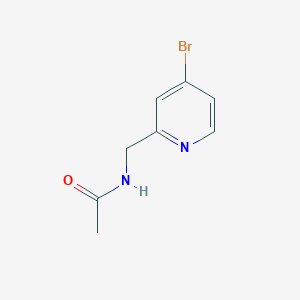
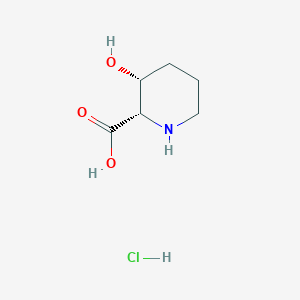
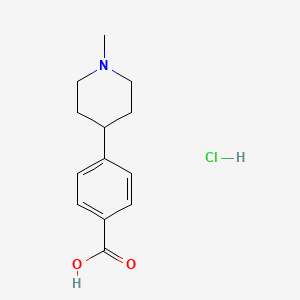

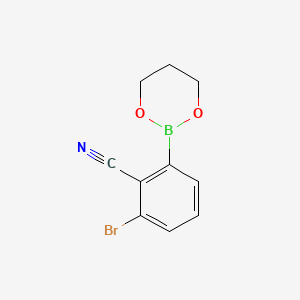
![(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258522.png)